molecular formula C30H35N3O5S2 B2446385 ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-68-1

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2446385
CAS No.: 524063-68-1
M. Wt: 581.75
InChI Key: YERNLXXCBYFXCL-UHFFFAOYSA-N
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Description

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrothienopyridine core, an ethyl carboxylate group, and a benzyl group

Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S2/c1-2-38-30(35)27-25-16-19-32(20-22-10-6-5-7-11-22)21-26(25)39-29(27)31-28(34)23-12-14-24(15-13-23)40(36,37)33-17-8-3-4-9-18-33/h5-7,10-15H,2-4,8-9,16-21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERNLXXCBYFXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydrothienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

    Sulfonamide Formation: The azepan-1-ylsulfonyl group is introduced via a sulfonylation reaction using azepane and a sulfonyl chloride derivative.

    Amidation: The final step involves the formation of the amide bond between the benzamido group and the tetrahydrothienopyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamido or sulfonyl derivatives.

Scientific Research Applications

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Uniqueness

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the benzyl group at the 6-position and the ethyl carboxylate group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound characterized by its unique thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • CAS Number : 1215538-38-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and gene expression.
  • Receptor Modulation : It may interact with various receptors, leading to alterations in physiological responses.

Biological Activity Studies

Research has demonstrated significant biological activity of this compound against a range of microorganisms. Notable findings include:

  • Antimicrobial Activity : The compound exhibited substantial antibacterial and antifungal properties against various pathogens. In a study involving synthesized derivatives of similar structures, compounds demonstrated effective inhibition against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

Table 1: Summary of Biological Activity

MicroorganismActivity Observed
Escherichia coliSignificant Inhibition
Staphylococcus aureusSignificant Inhibition
Pseudomonas aeruginosaModerate Inhibition
Candida albicansSignificant Inhibition
Aspergillus flavusModerate Inhibition

Case Studies

  • Antibacterial Efficacy : A study synthesized various derivatives based on the thieno[2,3-c]pyridine scaffold and tested them against multiple bacterial strains. Results indicated that certain modifications enhanced the antibacterial potency significantly .
  • Antifungal Activity : Another research effort focused on the antifungal properties of similar compounds where ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl derivatives were found to inhibit fungal growth effectively .

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a thieno[2,3-c]pyridine core substituted with a benzamido group (bearing an azepane-1-sulfonyl moiety) and a benzyl group. Critical functional groups include:

  • Sulfonyl group : Electron-withdrawing properties enhance electrophilic reactivity, potentially influencing interactions with biological targets like enzymes .
  • Benzamido linkage : Provides rigidity and hydrogen-bonding capacity, critical for target binding .
  • Ethyl ester : Modifies solubility and metabolic stability, affecting bioavailability .

These groups collectively contribute to its reactivity in synthetic modifications (e.g., nucleophilic acyl substitutions) and biological activity .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound is studied for:

  • Enzyme inhibition : The sulfonyl and benzamido groups may target proteases or kinases, common in cancer and inflammatory pathways .
  • Scaffold for derivatives : Its modular structure allows for SAR studies to optimize potency and selectivity .
  • Pharmacokinetic profiling : Ethyl ester modifications are explored to balance lipophilicity and solubility for in vivo studies .

Advanced Research Questions

Q. What synthetic strategies address challenges in achieving high regioselectivity and yield during multi-step synthesis?

Key steps include:

  • Sulfonylation : Azepane-1-sulfonyl chloride is reacted with 4-aminobenzoic acid derivatives under basic conditions (e.g., pyridine) to ensure regioselective sulfonamide formation .
  • Thieno-pyridine ring closure : Cyclization via Ullmann coupling or Pd-catalyzed cross-coupling optimizes ring formation, with yields improved using CuI/1,10-phenanthroline catalysts .
  • Purification : HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves intermediates, ensuring >95% purity .

Q. How can discrepancies in biological activity data across in vitro assays be resolved?

Discrepancies may arise from:

  • Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter sulfonyl group reactivity. Standardize buffer systems (e.g., PBS at pH 7.4) .
  • Cell line variability : Use isogenic cell lines to control for genetic background effects. For example, test kinase inhibition in both HEK293 and HeLa cells .
  • Compound stability : Pre-incubate the compound in assay buffers and monitor degradation via LC-MS to confirm integrity .

Q. What advanced techniques elucidate the compound’s 3D structure and conformational dynamics?

  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) resolves bond angles and torsional strain in the thieno-pyridine core. Data refinement via SHELXL confirms non-covalent interactions (e.g., π-stacking of benzyl groups) .
  • NMR spectroscopy : 2D NOESY identifies through-space interactions between the azepane ring and benzamido group, revealing conformational flexibility in solution .

Q. How can molecular docking and surface plasmon resonance (SPR) study its binding mechanisms?

  • Molecular docking : Use AutoDock Vina with homology models of target enzymes (e.g., COX-2). Focus on sulfonyl group interactions with catalytic residues (e.g., Arg120) .
  • SPR : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time. A response unit (RU) increase >50 indicates strong affinity .

Q. What methodological considerations are critical for SAR studies of its derivatives?

  • Substituent variation : Replace the benzyl group with electron-deficient (e.g., 4-CF3) or bulky (e.g., naphthyl) groups to assess steric and electronic effects on activity .
  • Bioisosteric replacements : Swap the ethyl ester with a methyloxadiazole to improve metabolic stability while retaining potency .
  • Data normalization : Express IC50 values relative to a positive control (e.g., doxorubicin for cytotoxicity assays) to minimize inter-experimental variability .

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